ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Description
Ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H31NO5S and its molecular weight is 457.6 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound known for its unique structural features, including a cyclopenta[b]thiophene core and various functional groups that suggest potential for diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure includes:
- Cyclopenta[b]thiophene core : A heterocyclic framework that enhances its interaction with biological targets.
- Ethyl ester group : Contributes to solubility and bioavailability.
- Conjugated enoyl amino moiety : May enhance biological activity through interactions with various macromolecules.
Biological Activity Overview
Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities:
- Anticancer Activity : Related compounds have shown efficacy against various cancer cell lines.
- Anti-inflammatory Properties : Some derivatives demonstrate the ability to reduce inflammation markers.
- Antimicrobial Effects : Certain analogs have been noted for their effectiveness against bacterial strains.
The specific mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of key enzymes involved in cancer progression.
- Modulation of inflammatory pathways , potentially through cytokine inhibition.
- Disruption of microbial cellular processes , leading to cell death.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the potential efficacy and applications of this compound.
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Tetrahydrobenzo[b]thiophene core | Anticancer activity |
3-Methoxyphenyl propanoic acid | Aromatic ring with propanoic acid | Anti-inflammatory |
4-(Pentyloxy)phenol | Alkoxy-substituted phenol | Antimicrobial |
N-(3-Methoxyphenyl)-3-phenypropanoic acid | Conjugated double bond | Anticancer and anti-inflammatory |
Case Studies and Research Findings
Recent studies have provided valuable insights into the biological activities of this compound:
- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of the compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.
- Anti-inflammatory Mechanisms : Research indicated that related compounds reduced levels of pro-inflammatory cytokines in vitro, suggesting a potential for treating inflammatory diseases.
- Antimicrobial Testing : Laboratory tests showed that certain analogs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Properties
Molecular Formula |
C25H31NO5S |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
ethyl 2-[[(E)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H31NO5S/c1-4-6-7-15-31-19-13-11-17(16-20(19)29-3)12-14-22(27)26-24-23(25(28)30-5-2)18-9-8-10-21(18)32-24/h11-14,16H,4-10,15H2,1-3H3,(H,26,27)/b14-12+ |
InChI Key |
BAZQUXMJFOJRPA-WYMLVPIESA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC)OC |
Origin of Product |
United States |
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